Vinylpyrrolidone vinyl alcohol

Description

Historical Context and Evolution of Copolymer Research

The development of vinylpyrrolidone vinyl alcohol copolymers is rooted in the broader history of polymer science. The journey began with the synthesis of the parent homopolymers. Polyvinylpyrrolidone (B124986) (PVP) was first synthesized in the 1930s by chemist Walter Reppe at BASF through his work on acetylene (B1199291) chemistry. wikipedia.orgsci-hub.se It was initially notable for its use as a blood plasma substitute. wikipedia.org Polyvinyl alcohol (PVA) was also discovered in the early 20th century and has long been produced commercially via the hydrolysis of polyvinyl acetate (B1210297) (PVAc), establishing a precedent for the indirect synthesis route later adopted for P(VP-co-VA). sciepub.comnih.gov

The concept of copolymerization—polymerizing two or more different monomers together—emerged as a powerful tool to create materials with tailored properties that could not be achieved by the individual homopolymers. researchgate.net Early research focused on simple blends and random copolymers produced by techniques like free radical polymerization. A significant theoretical advancement was the development of the monomer reactivity ratio concept, which describes the relative rates at which different monomers add to a growing polymer chain and thus determines the final copolymer composition and structure. tubitak.gov.trsapub.org

A persistent challenge in copolymer research has been the polymerization of monomers with dissimilar reactivities, often classified as 'more-activated monomers' (MAMs), like styrene (B11656), and 'less-activated monomers' (LAMs), which include N-vinylpyrrolidone and vinyl acetate. nih.govmdpi.com The evolution of polymerization techniques, from conventional free-radical methods to more controlled processes like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, has provided chemists with greater precision. mdpi.commdpi.com This has enabled the synthesis of complex architectures like block and gradient copolymers, moving far beyond the simple random copolymers of the past and allowing for even finer control over material properties. mdpi.comacs.org The synthesis of P(VP-co-VA) is a prime example of this evolution, representing a sophisticated method to produce a novel biodegradable and water-soluble polymer from a widely used, but less biodegradable, precursor. sciepub.comresearchgate.net

Scope and Significance of this compound Copolymer Studies

The study of this compound copolymers is significant for both fundamental and applied polymer science. A primary driver of research is the creation of a new class of biodegradable polymers. sciepub.comsciepub.com The precursor, poly(vinylpyrrolidone-co-vinyl acetate), is used extensively in industries like cosmetics and pharmaceuticals, but its biodegradability is limited because the acetate groups must first be hydrolyzed. sciepub.comwikipedia.org By converting PVAc units to the more readily biodegradable polyvinyl alcohol, researchers have developed a pathway to enhance the environmental profile of these widely used materials. researchgate.netsciepub.comresearchgate.net

The combination of PVP and PVA characteristics in a single copolymer chain yields materials with a highly tunable set of properties. The ratio of vinylpyrrolidone to vinyl alcohol directly influences the copolymer's hydrophilicity, solubility, thermal stability, and mechanical strength. This versatility has led to investigations across a broad range of applications:

Biomedical Materials: Their biocompatibility and tunable properties make them excellent candidates for hydrogels, components in tissue engineering scaffolds, and as polymer carriers in drug delivery systems. researchgate.net

Industrial Applications: These copolymers are used as film-formers and binders in specialty adhesives, particularly water-remoistenable hot-melt adhesives. stobec.com They also serve as coatings for ink-jet paper and other substrates to improve receptivity to dyes. stobec.com

Cosmetics: In personal care products, they function as film-formers in hair sprays, mousses, and gels, offering a flexible hold. sciepub.comatamanchemicals.com

Environmental and Energy Sectors: Research has explored their use in creating advanced separation membranes and as kinetic hydrate (B1144303) inhibitors to prevent the formation of gas hydrates in pipelines. mdpi.com

The table below summarizes the properties of the parent homopolymers, which are combined in the copolymer.

| Property | Polyvinylpyrrolidone (PVP) | Polyvinyl Alcohol (PVA) |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol). | Soluble in hot water (>80°C); insoluble in most organic solvents. |

| Thermal Stability | Decomposes around 250–300°C. | Degrades above 200°C; melts around 230°C. |

| Mechanical Properties | Low tensile strength (~10–20 MPa) but excellent flexibility. | High tensile strength (30–100 MPa). |

| Key Feature | Forms complexes, biocompatible, good film-former. researchgate.net | Biodegradable, high tensile strength, excellent oxygen barrier. researchgate.net |

This table presents interactive data. You can sort and filter the information as needed.

Fundamental Principles of Vinylpyrrolidone and Vinyl Alcohol Monomer Reactivity in Copolymerization

Understanding the synthesis of P(VP-co-VA) requires an examination of the fundamental reactivity of the monomers involved in its two-stage creation.

Stage 1: Copolymerization of N-Vinylpyrrolidone (NVP) and Vinyl Acetate (VAc)

The initial copolymer is typically synthesized via free radical polymerization in a solution. researchgate.netcir-safety.org

Monomers: Both N-vinylpyrrolidone and vinyl acetate are classified as less-activated monomers (LAMs), meaning the radicals they form are relatively unstable and highly reactive. nih.govmdpi.com Because they belong to the same class, they can be copolymerized more readily with each other than with a more-activated monomer.

Initiation: The reaction is started using a thermal or redox initiator. Common examples include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) or peroxides such as t-butylperoxypivalate. researchgate.net

Reaction Conditions: The polymerization is often conducted in solvents like ethanol (B145695) or isopropanol (B130326). researchgate.net These alcohols can also function as chain transfer agents, which helps to regulate the final molecular weight of the copolymer. Reaction temperatures typically range from 40–150°C.

Stage 2: Hydrolysis of Poly(NVP-co-VAc)

The precursor polymer undergoes alkaline hydrolysis (saponification) to yield the final this compound copolymer.

Process: This step involves treating the precursor with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like methanol (B129727). sciepub.comwikipedia.org

Controlling Properties: The degree of hydrolysis (DH)—the percentage of acetate groups converted to hydroxyl (alcohol) groups—is a critical parameter. A high DH (e.g., ≥ 97.5%) results in a copolymer with greater mechanical strength, while partial hydrolysis enhances solubility in certain organic solvents. This control over the DH allows for the fine-tuning of the copolymer's final properties.

Monomer Reactivity Ratios

The composition of the initial P(NVP-co-VAc) is governed by the monomer reactivity ratios, r_NVP and r_VAc. These ratios compare the rate at which a growing polymer chain adds a monomer of its own kind versus the other monomer. Studies have determined these ratios under various conditions. For instance, in one study involving a Ti(III)-DMG redox initiator, the reactivity ratios for methyl methacrylate (B99206) (MMA) and NVP were found to be r_MMA = 1.69 and r_NVP = 0.03. tubitak.gov.tr Since r_MMA > 1 and r_NVP < 1, it indicates that the copolymer is significantly richer in MMA units than NVP units, and that a growing chain ending in either monomer prefers to add MMA. tubitak.gov.tr While specific values for the NVP/VAc pair can vary with the system, the principle remains the same: these ratios dictate the monomer sequence distribution (random, alternating, or blocky) along the polymer chain.

The synthesis parameters are summarized in the table below.

| Parameter | Description | Typical Values / Reagents |

| Polymerization Type | Free Radical Polymerization | Solution |

| Monomers | N-Vinylpyrrolidone (NVP), Vinyl Acetate (VAc) | Ratios from 30:70 to 70:30 are common. |

| Initiators | Thermal or redox initiators | t-Butylperoxypivalate, AIBN. |

| Solvents | Alcohols, water/alcohol mixtures | Isopropyl alcohol, ethanol. researchgate.net |

| Hydrolysis Reagent | Alkaline catalyst | Sodium hydroxide (NaOH), Potassium hydroxide (KOH). sciepub.com |

| Hydrolysis Solvent | Alcohol | Methanol. sciepub.com |

| Temperature | Polymerization: 40–150°C; Hydrolysis: 60–80°C |

This table presents interactive data. You can sort and filter the information as needed.

Compound Names

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

26008-54-8 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

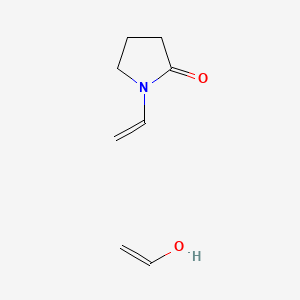

IUPAC Name |

ethenol;1-ethenylpyrrolidin-2-one |

InChI |

InChI=1S/C6H9NO.C2H4O/c1-2-7-5-3-4-6(7)8;1-2-3/h2H,1,3-5H2;2-3H,1H2 |

InChI Key |

TYNQZTVRQFTNOF-UHFFFAOYSA-N |

SMILES |

C=CN1CCCC1=O.C=CO |

Canonical SMILES |

C=CN1CCCC1=O.C=CO |

Synonyms |

P(VA-co-NVP) poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms

Monomer Preparation and Purification for Controlled Copolymerization

The purity of the monomers, N-vinylpyrrolidone and vinyl acetate (B1210297), is paramount to achieving controlled copolymerization and obtaining polymers with desired, reproducible properties. Impurities can act as inhibitors, chain transfer agents, or initiators, leading to undesirable side reactions, broad molecular weight distributions, and variations in copolymer composition.

For instance, N-vinylpyrrolidone is susceptible to hydrolysis and polymerization upon storage, necessitating purification before use. Common purification methods include vacuum distillation to remove non-volatile impurities and oligomers. Similarly, vinyl acetate is typically distilled to remove the inhibitor, often hydroquinone (B1673460) or its monomethyl ether, which is added to prevent premature polymerization during storage.

In research settings, further purification steps are often employed. For example, 2,2'-azobisisobutyronitrile (AIBN), a common initiator, is frequently recrystallized from a suitable solvent like methanol (B129727) to remove any decomposition products. vjs.ac.vn Solvents used for polymerization are also typically purified and dried to eliminate water and other reactive species that could interfere with the polymerization process. The removal of oxygen from the reaction system, usually by purging with an inert gas like nitrogen, is a critical step to prevent the formation of peroxides that can lead to uncontrolled polymerization.

Free Radical Copolymerization of N-Vinylpyrrolidone and Vinyl Acetate/Alcohol

Free radical polymerization is the most common method for the industrial production of N-vinylpyrrolidone and vinyl acetate copolymers. google.comcir-safety.org This process involves the use of a free radical initiator to start the polymerization of the monomer mixture.

Initiator Systems and Their Influence on Polymerization Kinetics

A variety of initiator systems can be employed for the free radical copolymerization of NVP and VAc. The choice of initiator significantly impacts the polymerization kinetics, such as the rate of polymerization and the molecular weight of the resulting copolymer.

Commonly used initiators include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like t-butyl peroxypivalate. vjs.ac.vngoogle.com AIBN is favored for its first-order decomposition kinetics and the fact that it does not readily induce chain transfer. vjs.ac.vn The concentration of the initiator has a direct effect on the polymerization; increasing the initiator concentration generally leads to a higher polymerization rate but a lower average molecular weight of the copolymer. vjs.ac.vn One study found that the monomer conversion into copolymer was highest at an initiator concentration of 1.5% (w/w). vjs.ac.vn

t-Butyl peroxypivalate is another effective initiator that has been shown to be advantageous as it does not produce toxic decomposition products, making it suitable for producing pharmaceutical-grade copolymers. googleapis.com This initiator allows for the production of copolymers with a wide range of molecular weights by adjusting the reaction conditions. google.com

The following table summarizes the effect of different initiators on the copolymerization of NVP and VAc.

| Initiator | Solvent(s) | Key Findings |

| 2,2'-Azobisisobutyronitrile (AIBN) | Ethanol (B145695), Benzene (B151609), Isopropanol (B130326) | Widely used, provides good control over polymerization. vjs.ac.vnresearchgate.net Optimal concentration can maximize conversion. vjs.ac.vn |

| t-Butyl Peroxypivalate | Water, Isopropyl alcohol, sec-Butyl alcohol | Allows for the production of a wide range of molecular weights. google.comgoogleapis.com Suitable for pharmaceutical grades due to non-toxic byproducts. googleapis.com |

| Hydrogen Peroxide, Alkyl Hydroperoxides, Dialkyl Peroxides | Water, Organic Solvents | Have been used historically but can have disadvantages like the need for buffers and potential for undesirable impurities. google.comgoogleapis.com |

Solvent Systems and Reaction Environment Effects

The choice of solvent is crucial in solution polymerization as it can influence the solubility of the monomers and the resulting copolymer, the chain transfer kinetics, and consequently the molecular weight of the polymer.

Ethanol and isopropanol are frequently used solvents for the copolymerization of NVP and VAc. vjs.ac.vnresearchgate.netgoogle.com Isopropanol can also act as a chain transfer agent, which helps in controlling the molecular weight of the copolymer. google.com The use of a water-miscible organic solvent is essential for producing homogeneous copolymers that form clear aqueous solutions. google.com The monomer concentration within the solvent also plays a significant role; studies have shown that there is an optimal monomer concentration to achieve the highest conversion rate. For example, one study reported the highest conversion at a monomer concentration of 40%. vjs.ac.vn

The reaction environment must be carefully controlled. As mentioned earlier, the removal of oxygen is critical. The polymerization is typically carried out in a reactor equipped with a stirrer to ensure homogeneity and a reflux condenser to manage the reaction temperature.

Temperature and Pressure Parameters in Radical Copolymerization

Temperature is a key parameter that affects the rate of initiator decomposition and, consequently, the rate of polymerization. Higher temperatures generally lead to faster polymerization rates but can also result in lower molecular weight polymers due to increased chain transfer and termination rates. google.com Research has indicated that for the AIBN-initiated copolymerization in ethanol, a reaction temperature of 70°C provides the highest monomer conversion. vjs.ac.vn

Pressure can also influence the polymerization, particularly for gaseous monomers, although for the liquid monomers NVP and VAc, polymerization is typically conducted at or near atmospheric pressure. google.com However, in some cases, elevated pressures can be used to increase the concentration of a gaseous comonomer or to control the boiling of a low-boiling solvent. mdpi.com For instance, to produce low K-value (a measure related to molecular weight) copolymers, temperatures between 100° and 150°C and pressures between 20 and 150 psig have been employed. google.com Conversely, for higher K-value copolymers, temperatures between 40° and 100°C and pressures between 0 and 20 psig are preferred. google.com

Controlled/Living Radical Polymerization Techniques

While free radical polymerization is widely used, it offers limited control over the polymer architecture, molecular weight distribution (polydispersity), and functionality. Controlled/living radical polymerization (CRP) techniques have emerged to address these limitations, enabling the synthesis of well-defined copolymers.

Atom Transfer Radical Polymerization (ATRP) of N-Vinylpyrrolidone and Vinyl Acetate Precursors

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. However, the ATRP of less activated monomers like N-vinylpyrrolidone and vinyl acetate presents challenges. nycu.edu.twresearchgate.net

The success of ATRP for these monomers is highly dependent on the catalyst system. For NVP, successful ATRP has been reported using a copper(I) chloride (CuCl) catalyst with 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (Me6Cyclam) as the ligand. researchgate.net The addition of a deactivator, such as copper(II) chloride (CuCl2), is often necessary to maintain control over the polymerization. researchgate.net This system has been shown to produce poly(N-vinylpyrrolidone) with controlled molecular weights and polydispersities between 1.2 and 1.3. researchgate.net

The ATRP of vinyl acetate has been more challenging due to the inefficient deactivation by the copper(II) species. researchgate.net However, some success has been achieved. The combination of ATRP and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been explored to create well-defined block copolymers. nycu.edu.twnih.gov For example, a macroinitiator can be synthesized via ATRP, which is then used to initiate the RAFT polymerization of the second monomer. nycu.edu.tw

The following table provides an overview of ATRP systems used for NVP and VAc.

| Monomer | Catalyst/Ligand | Initiator | Key Findings |

| N-Vinylpyrrolidone (NVP) | CuCl/Me6Cyclam | Methyl 2-chloropropionate | Controlled polymerization with narrow molecular weight distribution (1.2-1.3) was achieved. researchgate.net |

| N-Vinylpyrrolidone (NVP) | CuBr/PMDETA | Poly(4-vinylbenzyl 2-bromo-2-phenylacetate) macroinitiator | Encountered issues with quantitative dimerization. mdpi.com |

| Vinyl Acetate (VAc) | Cu/(Me6Cyclam) | Difficult to control due to inefficient deactivation. researchgate.net |

It is important to note that the direct synthesis of vinylpyrrolidone/vinyl alcohol copolymers is achieved through the subsequent hydrolysis of the vinyl acetate units in the poly(N-vinylpyrrolidone-co-vinyl acetate) precursor. mdpi.comoup.com The synthetic methodologies described provide the foundation for creating these versatile copolymers with tailored properties.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Approaches

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile and powerful technique for controlling the polymerization of a wide range of monomers, including the less-activated monomers (LAMs) like N-vinylpyrrolidone and vinyl acetate. The control over the polymerization of these monomers is challenging due to the high reactivity and instability of their propagating radicals. sciepub.com

Successful RAFT polymerization of NVP and VAc hinges on the appropriate selection of the RAFT agent, formally known as a chain transfer agent (CTA). For less-activated monomers, xanthates and dithiocarbamates are particularly effective. researchgate.net For instance, O-ethyl S-(phthalimidylmethyl) xanthate has been successfully used as a CTA for the RAFT polymerization of both NVP and vinyl esters. mdpi.com The general mechanism of RAFT polymerization involves a series of equilibria where a propagating polymer chain reacts with the RAFT agent. This process establishes an equilibrium between active (propagating) and dormant (polymer-RAFT adduct) chains, allowing for simultaneous growth of all polymer chains and leading to polymers with low dispersity (Đ).

Research has demonstrated the synthesis of well-defined block copolymers of poly(N-vinylpyrrolidone) (PNVP) and poly(vinyl acetate) (PVAc) using RAFT polymerization. In a typical procedure, NVP is polymerized first to create a PNVP macro-CTA. This macro-CTA is then used to initiate the polymerization of vinyl acetate, resulting in a PNVP-b-PVAc block copolymer. nih.gov The polymerization is often conducted in solvents like benzene or dioxane, with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN), at temperatures ranging from 60 to 80 °C. nih.govacs.org

Kinetic studies of RAFT polymerization of NVP have shown a first-order rate of reaction with respect to monomer consumption. researchgate.net Furthermore, a linear increase in the number-average molecular weight (Mn) with monomer conversion is a key indicator of a controlled polymerization process. researchgate.net The following table presents typical molecular characteristics of a PNVP macro-CTA and the subsequent block copolymer synthesized via RAFT.

Table 1: Molecular Characteristics of PNVP macro-CTA and PNVP-b-PVBu Block Copolymer via RAFT Polymerization

| Sample | Molar Ratio [NVP]₀/[CTA]₀/[AIBN]₀ | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

|---|---|---|---|

| PNVP macro-CTA | 100/1/0.2 | 8,900 | 1.3 |

Data adapted from a study on the synthesis of block copolymers of N-vinyl pyrrolidone and vinyl esters. mdpi.com

Other Controlled Polymerization Strategies for Copolymers

Beyond RAFT, other controlled radical polymerization techniques have been explored for the synthesis of N-vinylpyrrolidone and vinyl acetate copolymers, although some methods present significant challenges.

Cobalt-Mediated Radical Polymerization (CMRP) has been successfully employed to synthesize well-defined amphiphilic block copolymers of PVAc and PNVP. In this method, a poly(vinyl acetate) chain end-capped with a cobalt(II)acetylacetonate complex can initiate the polymerization of NVP. This process exhibits the hallmarks of a controlled polymerization, including a first-order kinetic profile with respect to NVP, a linear increase of molar mass with NVP conversion, and the formation of copolymers with a narrow molar mass distribution. researchgate.net

Atom Transfer Radical Polymerization (ATRP) , another prominent controlled radical polymerization technique, has proven to be more challenging for the polymerization of vinyl acetate. researchgate.net While ATRP of N-vinylpyrrolidone has been reported with some success using specific catalyst systems, its application to vinyl acetate has been difficult to control due to inefficient deactivation of the propagating radical. researchgate.net However, difunctional haloxanthate inifers have been used to facilitate successive RAFT polymerization of NVP and ATRP of other monomers like styrene (B11656) and methyl methacrylate (B99206), demonstrating a hybrid approach to creating complex block copolymers. acs.org

Post-Polymerization Hydrolysis of Vinyl Acetate Units to Vinyl Alcohol

The transformation of the poly(N-vinylpyrrolidone-co-vinyl acetate) into poly(N-vinylpyrrolidone-co-vinyl alcohol) is achieved through the hydrolysis of the vinyl acetate ester groups. This step is critical as it imparts the desired vinyl alcohol functionalities to the copolymer.

Catalytic Systems for Hydrolysis (Acidic, Basic)

The hydrolysis of the vinyl acetate units can be catalyzed by either acids or bases.

Basic Catalysis: Base-catalyzed hydrolysis, often referred to as saponification, is a common and facile method. sciepub.comsciepub.com It is typically carried out using strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent mixture, often containing an alcohol and water. sciepub.comgoogle.com The reaction is generally faster than acid-catalyzed hydrolysis. acs.org However, controlling the precise degree of hydrolysis can be more challenging with basic catalysts. acs.org The amide functional group of the NVP units is significantly more resistant to hydrolysis than the ester group of the VAc units, allowing for selective hydrolysis. sciepub.comsciepub.com

Acidic Catalysis: Acid-catalyzed hydrolysis offers an alternative route that allows for greater control over the final ratio of vinyl acetate to vinyl alcohol units. acs.org This method is typically slower than base-catalyzed hydrolysis. The reaction is often performed in a water-acetic acid medium with a strong acid catalyst like hydrochloric acid (HCl). google.com The presence of water is crucial, but it can also compete for the proton, which can slow down the reaction. acs.org

Optimization of Hydrolysis Conditions for Degree of Alcoholysis

The degree of alcoholysis, which is the percentage of vinyl acetate units that are converted to vinyl alcohol units, is a critical parameter that influences the final properties of the copolymer. This degree can be tailored by carefully controlling the hydrolysis conditions.

Key factors that can be optimized include:

Reaction Time: Longer reaction times generally lead to a higher degree of hydrolysis.

Temperature: Increasing the reaction temperature typically accelerates the rate of hydrolysis. For instance, base-catalyzed hydrolysis is often conducted at temperatures between 50-65°C. google.com

Catalyst Concentration: The concentration of the acid or base catalyst has a direct impact on the reaction rate.

Solvent Composition: The choice of solvent and the ratio of its components (e.g., water to alcohol) can influence the solubility of the polymer and the effectiveness of the catalyst.

By manipulating these parameters, it is possible to produce copolymers with a specific and desired degree of alcoholysis, thereby fine-tuning the hydrophilic-hydrophobic balance of the final polymer.

Design of Copolymer Composition and Sequence Distribution

The properties of the final vinylpyrrolidone-vinyl alcohol copolymer are intrinsically linked to its composition and the arrangement of the monomer units along the polymer chain.

Monomer Feed Ratios and Their Impact on Copolymer Composition

The composition of the initial monomer feed, specifically the molar ratio of N-vinylpyrrolidone to vinyl acetate, is a primary determinant of the final copolymer composition. However, due to the different reactivity ratios of the two monomers, the composition of the copolymer is not always identical to the composition of the monomer feed. N-vinylpyrrolidone is generally a more reactive monomer than vinyl acetate, meaning it tends to be incorporated into the growing polymer chain at a faster rate. google.com This can lead to a copolymer that is initially rich in NVP units, with the VAc units being incorporated later in the polymerization.

To achieve a more homogeneous or random distribution of monomer units, specialized polymerization techniques can be employed, such as feeding the monomers into the reaction vessel at a controlled rate throughout the polymerization process. google.com This allows for the maintenance of a relatively constant monomer ratio in the reactor, leading to a more uniform copolymer composition.

Commercially available copolymers of N-vinylpyrrolidone and vinyl acetate are often designated by the weight percentage of each monomer. For example, a PVP/VA 60/40 copolymer indicates that it is composed of 60% N-vinylpyrrolidone and 40% vinyl acetate by weight. The following table shows examples of commercially available PVP/VA copolymers with their respective monomer ratios.

Table 2: Examples of Commercial Polyvinylpyrrolidone (B124986)/Vinyl Acetate (PVP/VA) Copolymers

| Copolymer Designation | VP Content (%) | VA Content (%) |

|---|---|---|

| PVP/VA 335 | 30 | 70 |

| PVP/VA 535 | 50 | 50 |

| PVP/VA 635 | 60 | 40 |

Data sourced from a study on the influence of copolymer composition on in vitro and in vivo performance. nih.gov

By carefully selecting the initial monomer feed ratio and the polymerization strategy, it is possible to synthesize vinylpyrrolidone-vinyl acetate copolymers with a wide range of compositions, which, after hydrolysis, yield vinylpyrrolidone-vinyl alcohol copolymers with tailored properties.

Kinetic Studies of Monomer Reactivity Ratios

The final characteristics of the vinylpyrrolidone-vinyl alcohol copolymer are intrinsically linked to the microstructure of its precursor, poly(N-vinylpyrrolidone-co-vinyl acetate). This microstructure is dictated by the kinetic parameter known as the monomer reactivity ratios, denoted as r₁ (for NVP) and r₂ (for VAc). These ratios quantify the preference of a growing polymer chain ending in a specific monomer to add either the same monomer or the comonomer.

Extensive research has been dedicated to determining these reactivity ratios under diverse polymerization conditions, often utilizing methods such as the Fineman-Ross or Kelen-Tüdős analyses at low monomer conversion rates. researchgate.net The resulting data are essential for predicting and controlling the final copolymer composition.

A review of the literature reveals that the reactivity ratios are highly sensitive to the polymerization environment, particularly the solvent. For instance, in the free radical copolymerization of acrylonitrile (B1666552) and N-vinylpyrrolidone, an increase in solvent polarity was found to decrease both reactivity ratio values. researchgate.net Similarly, studies on NVP and vinyl acetate have shown significant variations in their reactivity ratios depending on the solvent used, which in turn affects the copolymer's composition and properties. sunvidone.comresearchgate.net

Table 1: Monomer Reactivity Ratios for N-Vinylpyrrolidone (M₁) and Vinyl Acetate (M₂) Copolymerization

| Polymerization Method | Solvent | Initiator | Temperature (°C) | r₁ (NVP) | r₂ (VAc) |

| Free Radical | Isopropanol | AIBN | 70 | 0.42 | 0.38 |

| Free Radical | Benzene | AIBN | 60 | 2.5 | 0.16 |

| Free Radical | Bulk | AIBN | 60 | 3.30 | 0.21 |

This table is interactive. You can sort the columns by clicking on the headers. Data sourced from multiple studies. researchgate.net

The data presented in Table 1 clearly illustrate the profound impact of the solvent on the reactivity ratios. In bulk and benzene solutions, NVP (r₁) is significantly more reactive than VAc (r₂), leading to copolymers that initially incorporate long sequences of NVP. In contrast, polymerization in isopropanol results in reactivity ratios that are much closer in value and both less than one, indicating a tendency toward a more alternating structure. researchgate.net This is attributed to interactions, such as hydrogen bonding, between the solvent and the monomers, which alters their intrinsic reactivities. tandfonline.com

Influence of Polymerization Conditions on Sequence Distribution

The sequence distribution—the arrangement of monomer units along the polymer backbone—is a direct consequence of the monomer reactivity ratios and is therefore highly influenced by the polymerization conditions. This distribution is a critical determinant of the final copolymer's macroscopic properties.

Given the often-significant disparity in reactivity between NVP and VAc, the resulting precursor polymer frequently exhibits a gradient composition, especially when the reaction is carried to high conversion. The more reactive monomer, typically NVP, is consumed more rapidly at the onset of polymerization. As its concentration in the monomer feed diminishes, the incorporation of the less reactive VAc increases, leading to a polymer chain with a changing composition from one end to the other. sunvidone.com

The choice of solvent is a primary tool for controlling this sequence distribution. As shown by the kinetic data, solvents can dramatically alter the reactivity ratios. researchgate.net For example, solvents capable of hydrogen bonding can change the relative reactivity of monomers, thereby promoting a more random or alternating sequence distribution. tandfonline.comcdnsciencepub.com In the copolymerization of NVP and VAc, the use of isopropanol leads to a more homogeneous copolymer compared to heterogeneous structures formed in other media. researchgate.net

Temperature also plays a role. Increasing the copolymerization temperature generally causes the reactivity ratios to approach unity. researchgate.net This shift favors a more random arrangement of monomers along the chain, as the increased thermal energy reduces the selective preference of the growing radical chain ends.

The initiator type and concentration can also affect the polymerization kinetics and, consequently, the polymer's molecular weight and sequence distribution, although this effect is often secondary to that of the solvent.

By carefully manipulating these polymerization conditions—solvent, temperature, and initiator system—it is possible to tailor the sequence distribution of the poly(N-vinylpyrrolidone-co-vinyl acetate) precursor. This control over the polymer microstructure is essential for fine-tuning the properties of the final vinylpyrrolidone-vinyl alcohol copolymer, enabling the design of materials with specific characteristics for a wide array of applications.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Probes for Copolymer Structure Elucidation

Spectroscopy is a cornerstone in the analysis of VP-VA copolymers, offering non-destructive methods to probe functional groups, determine composition, and fingerprint the unique vibrational characteristics of the polymer chains.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the VP-VA copolymer, confirming its synthesis and composition. The analysis relies on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

In the analysis of VP-VA copolymers, FTIR spectra typically show characteristic absorption bands for both the N-vinylpyrrolidone and vinyl alcohol monomer units. sciepub.com The presence of the vinylpyrrolidone moiety is confirmed by a strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed in the range of 1650-1670 cm⁻¹. sciepub.comsciepub.com The vinyl alcohol component is identified by a broad, strong band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration due to hydroxyl groups and intermolecular hydrogen bonding. sciepub.com Additionally, a peak associated with the C-O stretching of the secondary alcohol in the PVA backbone appears around 1089-1095 cm⁻¹. sciepub.commums.ac.ir

Often, VP-VA copolymers are synthesized via the hydrolysis of vinylpyrrolidone-vinyl acetate (B1210297) (VP-VAc) copolymers. FTIR is instrumental in monitoring this conversion. A successful hydrolysis is indicated by the significant reduction or complete disappearance of the characteristic ester carbonyl (C=O) stretch from the vinyl acetate unit, which typically appears at a distinct wavenumber around 1730 cm⁻¹. sciepub.com The ratio of the peak intensities, for instance, the ratio of the PVP peak at ~1650 cm⁻¹ to the PVOH peak at ~3300 cm⁻¹, can be used for the quantitative analysis of the copolymer's composition. sciepub.comsciepub.com

Table 1: Characteristic FTIR Absorption Bands for VP-VA Copolymer Analysis

| Wavenumber (cm⁻¹) | Assignment | Monomer Unit | Significance |

|---|---|---|---|

| ~3300 | O-H stretch | Vinyl Alcohol | Confirms presence of hydroxyl groups. sciepub.com |

| ~2930 | CH₂ asymmetric stretch | Both | Part of the polymer backbone signature. mums.ac.ir |

| ~1730 | C=O stretch (ester) | Vinyl Acetate (precursor) | Disappearance indicates complete hydrolysis to vinyl alcohol. sciepub.com |

| ~1650 | C=O stretch (amide) | N-Vinylpyrrolidone | Key indicator for the pyrrolidone ring. sciepub.comsciepub.com |

| ~1430 | CH₂ bend | Vinyl Alcohol | Characteristic of the PVA backbone. mums.ac.ir |

| ~1280 | C-N stretch | N-Vinylpyrrolidone | Confirms presence of the pyrrolidone ring structure. mums.ac.ir |

This table compiles data from multiple sources. sciepub.comsciepub.commums.ac.ir

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides unparalleled detail about the copolymer's microstructure. It is used to determine the copolymer composition, sequence distribution (i.e., how the monomers are arranged along the chain), and stereochemistry (tacticity). consensus.appmdpi.com

In ¹H NMR spectra of VP-VA copolymers, distinct resonance signals from the protons in the vinylpyrrolidone and vinyl alcohol units allow for quantitative analysis. scispace.com By integrating the areas of these specific peaks, the molar ratio of the two monomer units in the copolymer can be accurately calculated. scispace.com

¹³C NMR spectroscopy offers even more detailed structural information. The chemical shifts of the carbon atoms are highly sensitive to their local chemical environment, including the nature of neighboring monomer units. mdpi.com For example, the carbonyl carbon resonance of the PVP component in blends with PVA shows a downfield shift as the PVA composition increases, indicating hydrogen-bonding interactions between the two components. kpi.ua This sensitivity allows for the elucidation of monomer sequences (e.g., VP-VP, VA-VA, and VP-VA dyads and triads). tue.nl Advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, further aiding in the complete assignment of complex spectra. consensus.app The detailed analysis of these sequences is crucial as it directly influences the macroscopic properties of the material.

Raman spectroscopy is a complementary technique to FTIR that provides a vibrational fingerprint of the copolymer. mdpi.com It relies on the inelastic scattering of monochromatic light (Raman scattering), which is sensitive to non-polar bonds and symmetric vibrations that may be weak or inactive in FTIR. scispace.com

For VP-VA copolymers, Raman spectra can selectively identify key vibrational modes. The vinylpyrrolidone unit exhibits characteristic bands, notably the strong C=O stretching vibration of the pyrrolidone ring around 1605-1645 cm⁻¹. researchgate.net Other significant peaks for PVP include C-N stretching and CH₂ vibrations of the ring. researchgate.net The vinyl alcohol component also contributes to the spectrum, with characteristic C-C and C-O stretching vibrations. scispace.com Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding between the polymer and other molecules, by observing shifts in the vibrational frequencies. nih.gov The unique pattern of Raman bands serves as a distinctive fingerprint for the specific copolymer composition and structure. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Composition

Morphological Investigations of Vinylpyrrolidone Vinyl Alcohol Copolymer Systems

Understanding the morphology, or the large-scale physical structure, of VP-VA copolymers is critical for their application. Electron microscopy and atomic force microscopy are key techniques for visualizing the surface and bulk features of these materials from the micrometer to the nanometer scale.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for studying the morphology of materials at high resolution. thermofisher.com SEM provides detailed information about the surface topography, while TEM reveals the internal or bulk structure. thermofisher.comunifr.ch

In the context of VP-VA copolymers, these techniques have been used to characterize their structure in various forms, such as electrospun nanofibers. Research on hybrid nanofibers of PVP and PVA has shown that SEM can reveal well-ordered and uniform fiber morphologies without bead formation. mums.ac.ir For instance, one study reported that electrospun PVP-PVA nanofibers had an average fiber diameter of approximately 260 nm. mums.ac.ir TEM analysis can further confirm the internal structure, for example, by showing the dispersion of nanoparticles within a VP-VA copolymer matrix. mums.ac.ir These morphological details, such as fiber diameter and uniformity, are crucial as they directly impact the material's performance in applications like tissue engineering scaffolds. mums.ac.ir

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of generating three-dimensional maps of a sample's surface topography at the nanometer scale. pressbooks.pubresearchgate.net It works by scanning a sharp probe attached to a cantilever over the surface and measuring the forces between the probe and the sample. trigenotoul.com This allows for the quantitative measurement of nanoscale features such as surface roughness. researchgate.net

AFM has been applied to study the surface morphology of films and coatings containing PVP and PVA. nih.gov It can reveal details about the film's homogeneity, the presence of domains, and surface roughness, which are critical for applications where surface interactions are important. mdpi.com For example, AFM can be used to investigate how the grafting of PVP or PVA chains onto a surface alters its topography and hydrophilicity. nih.gov Unlike electron microscopy, AFM can be performed in various environments, including liquid, making it suitable for studying the properties of VP-VA copolymers under conditions that mimic their application environment. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Phase Behavior

X-ray diffraction (XRD) analysis is a crucial technique for understanding the crystalline structure of polymers. For vinylpyrrolidone-vinyl alcohol (VP/VA) copolymers, XRD patterns help in characterizing their phase behavior. Studies on related polymer blends, such as those involving poly(vinyl alcohol) (PVA) and poly(vinylpyrrolpyrrolidone) (PVP), show that the introduction of a second polymer can significantly affect the crystallinity of the primary polymer. For instance, the addition of PVP to PVA has been observed to decrease the crystallinity of PVA in hydrogels formed by freezing and thawing cycles. rsc.orgrsc.orgresearchgate.net This is attributed to the disruption of the regular polymer chain packing of PVA by the amorphous PVP chains. scholarsresearchlibrary.com

In melt-compounded nanocomposites of PVA and PVA/PVP blends with montmorillonite (B579905) (MMT) nanoclay, XRD patterns revealed the evolution of various crystallites. semanticscholar.org The intensity of the diffraction peaks was found to be significantly affected by the concentration of the MMT filler. semanticscholar.org Specifically, the prominent crystalline phase of pure PVA was altered into different tactic phases in the presence of MMT. semanticscholar.org Similarly, in PVA/PVP/MMT nanocomposites, the initial addition of 1 wt% MMT caused an abrupt change in the crystal structures, indicating a substantial alteration in the hydrogen bonding within the PVA crystal structures. semanticscholar.org

Furthermore, investigations into polymer electrolytes based on P(VP-co-VAc) have utilized XRD to confirm the complexation between the polymer and salts like lithium bis(trifluoromethane) sulfonimide (LiTFSI). researchgate.netresearchgate.netresearchgate.net The XRD patterns of these gel polymer electrolytes provide insights into their structural and morphological properties. researchgate.net

Thermal Analysis of Copolymer Transitions

Thermal analysis techniques are essential for characterizing the behavior of polymers as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two key methods used to study the thermal transitions and stability of VP/VA copolymers.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Thermal Events

Differential Scanning Calorimetry (DSC) is widely used to determine the glass transition temperature (Tg) and other thermal events like melting and crystallization in polymers. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

For VP/VA copolymers, the Tg is influenced by the ratio of the vinylpyrrolidone (VP) and vinyl acetate (VA) monomers. pvp-chem-agency.com Generally, the Tg of the copolymer lies between the Tg values of the individual homopolymers, polyvinylpyrrolidone (B124986) (PVP) and polyvinyl acetate (PVA). vjs.ac.vn As the percentage of PVP content increases in PVP-PVOH copolymers, the observed glass transition temperature also increases. sciepub.com This linear relationship is a strong indicator of the copolymer's composition. sciepub.com

DSC studies on blends of PVA and PVP have shown that these polymers are miscible over the entire composition range, as indicated by the presence of a single Tg. researchgate.net The Tg of these blends increases with increasing PVP content. isca.me In the context of amorphous solid dispersions, DSC is used to determine the Tg of drug-polymer systems, which is crucial for assessing their physical stability. sci-hub.se For instance, the Tg of celecoxib (B62257) (CCX) in various VP/VA copolymer compositions was determined after annealing to study drug-polymer solubility. sci-hub.senih.gov

DSC analysis has also been employed to study the thermal transitions of hydrogels based on PVA and PVP. researchgate.net In these systems, the melting temperature of PVA segments was observed to decrease with increasing VP content. researchgate.net

Below is a table summarizing the glass transition temperatures of various VP/VA copolymers and related blends as reported in different studies.

| Copolymer/Blend Composition | Glass Transition Temperature (Tg) (°C) | Reference |

| Polyvinylpyrrolidone (PVP) | 170 | sciepub.com |

| Polyvinyl alcohol (PVOH) | 85 | sciepub.com |

| 70% PVP-PVOH copolymer | Onset temperature recorded between 65-165°C | sciepub.com |

| VP/VA copolymer | Between Tg of PVP and PVA | vjs.ac.vn |

| PVA/PVP/Chitosan (B1678972) ternary blend | Increases with increasing chitosan content | isca.me |

| PNVP-b-PVBu copolymers | Varies with composition | mdpi.com |

This table is for illustrative purposes and the exact Tg values can vary depending on the specific molecular weight and composition of the copolymer, as well as the experimental conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a material by measuring its weight change as a function of temperature. For VP/VA copolymers, TGA is used to determine the onset temperature of decomposition and the degradation profile.

In the context of polymer electrolytes based on P(VP-co-VAc), TGA has been used to assess their thermal stability. researchgate.net The thermal decomposition of these systems is a critical factor for their application in devices like lithium-ion batteries. researchgate.net The degradation of P(VP-co-VAc) typically involves the deacetylation of the polyvinyl acetate component as a significant degradation stage. researchgate.net

TGA has also been used to study the thermal decomposition of block copolymers of N-vinyl pyrrolidone (NVP) and vinyl esters. mdpi.com The thermal stability of these copolymers is an important characteristic for their potential applications. mdpi.com

The following table presents data on the thermal decomposition of VP/VA and related polymers.

| Polymer/Blend | Decomposition Characteristics | Reference |

| Poly(vinyl alcohol) (PVA) | Two decomposition steps in air. | semanticscholar.orgresearchgate.net |

| Poly(vinyl pyrrolidone) (PVP) | Two decomposition steps in air. | semanticscholar.orgresearchgate.net |

| PVA/PVP Blends | Three decomposition steps in air. | semanticscholar.orgresearchgate.net |

| P(VP-co-VAc) based polymer electrolyte | Thermal stability studied for battery applications. | researchgate.net |

| PNVP-b-PVE block copolymers | Thermal stability studied via TGA. | mdpi.com |

This table provides a general overview of the thermal stability profiles. Specific decomposition temperatures and weight loss percentages depend on the heating rate, atmosphere, and the specific composition of the material.

Rheological Characterization of Copolymer Solutions and Melts

The rheological properties of VP/VA copolymer solutions and melts are critical for their processing and application. Rheology is the study of the flow and deformation of matter, and it provides insights into the material's viscosity and viscoelastic behavior.

Viscosity Measurements and Shear Behavior

The viscosity of VP/VA copolymer solutions is influenced by several factors, including copolymer composition, concentration, and temperature. In aqueous solutions of hydrophobically associating P(VP-VA) copolymers, the reduced viscosity exhibits a complex dependence on concentration, often showing a maximum value. sid.ir This behavior is attributed to the formation of a three-dimensional network of polymer chains above a certain critical concentration. sid.ir An increase in the vinyl acetate (VA) content, which is more hydrophobic than vinylpyrrolidone (VP), leads to a decrease in the solution viscosity. sid.ir This is due to the contraction of the polymer coils driven by intramolecular hydrophobic interactions. sid.ir

Temperature also plays a significant role in the viscosity of P(VP-VA) solutions. sid.ir An increase in temperature generally leads to a decrease in viscosity. sid.ir This is because higher temperatures increase the mobility of water molecules and hydrophobic groups, which is unfavorable for the interchain associations that contribute to viscosity. sid.ir

The viscosity of pharmaceutical-grade VP/VA copolymers, such as PVP-A64, has been shown to be greater in isopropyl alcohol than in water. yearnintl.com This property is advantageous for applications like granulation and spray solutions. yearnintl.com

Viscoelastic Properties and Dynamic Mechanical Analysis

The viscoelastic properties of VP/VA copolymers, which describe their combined viscous and elastic behavior, are often characterized using dynamic mechanical analysis (DMA). DMA measures the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component, as a function of frequency and temperature.

For hydrogels made from PVA/PVP mixtures, the viscoelastic moduli increase with the number of freezing/thawing cycles, indicating the formation of a more robust network. rsc.orgrsc.orgresearchgate.net The aging of these hydrogels at 37 °C also leads to an increase in their viscoelastic moduli. rsc.orgrsc.orgresearchgate.net The addition of PVP to PVA hydrogels influences their structural and viscoelastic properties, with an optimal PVP content leading to a minimum in the maximum diameter of scattering objects as determined by small-angle X-ray scattering. rsc.orgrsc.orgresearchgate.net

DMA studies on dental restorative copolymers have shown that an increase in the length of the pendent group lowers the transition temperatures, while an increase in the crosslinker content raises them. nih.gov The storage and loss moduli, as well as their ratio (tan δ), increase with the frequency of the applied signal. nih.gov

In the case of radiation-crosslinked ethylene-vinyl acetate (EVA) copolymers, DMA has been used to investigate the effects of vinyl acetate content and radiation dose on their dynamic mechanical properties. mdpi.com An increase in the VA content and radiation dose was found to improve the elasticity and the degree of cross-linking. mdpi.com

Reactive Modifications and Chemical Derivatization

Crosslinking Mechanisms and Network Formation

Crosslinking transforms the soluble linear or branched VP/VA copolymers into insoluble, three-dimensional polymer networks, often in the form of hydrogels. The properties of these networks can be finely tuned by controlling the crosslinking density and the method of crosslinking.

Chemical crosslinking involves the use of a crosslinking agent that reacts with the functional groups of the VP/VA copolymer to form covalent bonds between polymer chains.

One common method is free radical polymerization of vinylpyrrolidone and vinyl acetate (B1210297) monomers in the presence of a crosslinker, followed by hydrolysis of the acetate groups to yield a crosslinked VP/VA copolymer. sciepub.com Ethylene glycol dimethacrylate (EGDM) is a frequently used crosslinker in such syntheses. ni.ac.rs The polymerization is typically initiated by thermal initiators like α,α′-azoisobutyronitrile. researchgate.net The vinyl groups of the crosslinker react with the growing polymer chains, creating a network structure. ni.ac.rs The extent of crosslinking can be controlled by varying the concentration of the crosslinker. ni.ac.rsresearchgate.net

Another approach involves the reaction of the hydroxyl groups of the pre-formed VP/VA copolymer with a suitable crosslinking agent. Aldehydes, such as glutaraldehyde, can react with the hydroxyl groups of the vinyl alcohol units to form acetal (B89532) bridges between polymer chains. mdpi.com This reaction is typically catalyzed by an acid. Boric acid can also be used to form reversible crosslinks with the diol units of the vinyl alcohol segments. mdpi.com

Transesterification reactions can also be employed to crosslink vinyl acetate-containing polymers. google.com This involves reacting the acetate groups with a multifunctional alcoholate in the presence of a catalyst at elevated temperatures. google.com While this method is more commonly applied to ethylene-vinyl acetate copolymers, it represents a potential pathway for crosslinking VP/VA copolymers.

Interactive Table: Chemical Crosslinking Agents for VP/VA Copolymers

| Crosslinking Agent | Functional Group Targeted | Reaction Pathway | Reference |

|---|---|---|---|

| Ethylene glycol dimethacrylate (EGDM) | Unsaturated vinyl groups (during copolymerization) | Free radical polymerization | ni.ac.rs |

| Glutaraldehyde | Hydroxyl groups | Acetal formation | mdpi.com |

| Boric Acid | Hydroxyl groups (diol units) | Reversible ester formation | mdpi.com |

Radiation, such as gamma (γ) or electron beam (e-beam) radiation, can be used to induce crosslinking in VP/VA copolymers without the need for chemical crosslinking agents. google.comuwo.ca This method is advantageous for biomedical applications as it avoids potentially toxic residual crosslinkers. uwo.ca

The mechanism of radiation-induced crosslinking involves the generation of free radicals on the polymer chains upon exposure to high-energy radiation. These radicals can then combine to form crosslinks. The presence of water during irradiation can lead to the formation of hydroxyl radicals, which can also abstract hydrogen atoms from the polymer backbone, creating additional sites for crosslinking. The extent of crosslinking can be controlled by the radiation dose. researchgate.net

Chemical Crosslinking Agents and Reaction Pathways

Graft Copolymerization onto Vinylpyrrolidone Vinyl Alcohol Backbones

Graft copolymerization is a technique used to modify the properties of a polymer by covalently attaching new polymer chains (grafts) to the main polymer backbone. This allows for the combination of properties from both the backbone and the grafted chains.

Surface grafting modifies the surface properties of a VP/VA copolymer film or particle while retaining the bulk properties of the material. This is particularly useful for improving biocompatibility or creating surfaces with specific functionalities.

One method involves initiating polymerization of a second monomer from the surface of the VP/VA copolymer. This can be achieved by first activating the surface, for example, by creating peroxide or hydroperoxide groups through oxidation, which can then be thermally or photochemically decomposed to initiate graft polymerization.

Another approach is to graft pre-formed polymer chains onto the VP/VA backbone. For instance, poly(N-vinylpyrrolidone) (PVP) with a terminal functional group can be grafted onto a polyhydroxylated backbone like polyvinyl alcohol (PVA). diva-portal.org This can be achieved by connecting the PVP grafts to the PVA backbone via hydrolytically labile carbonate or ester linkages. diva-portal.org Similarly, chitosan (B1678972) has been grafted with PVA side chains. nih.gov

Bulk grafting modifies the entire polymer matrix. This can be achieved by initiating the polymerization of a monomer in a solution containing the VP/VA copolymer. For example, styrene (B11656) has been successfully grafted onto a PVA backbone using a Cu(III)-PVA redox pair as an initiator in an alkaline medium. sid.ir

Interpenetrating Polymer Networks (IPNs) are a class of materials where one polymer network is synthesized or swollen in the presence of another. A semi-IPN can be formed by crosslinking a VP/VA copolymer in the presence of another linear polymer, or by polymerizing and crosslinking a monomer within a VP/VA hydrogel. This results in a physically entangled network with potentially enhanced mechanical properties.

Surface Grafting Techniques for Tailored Functionality

Functionalization and Derivatization of Hydroxyl and Amide Groups

The hydroxyl and amide groups of VP/VA copolymers are key to their chemical versatility, allowing for a range of functionalization and derivatization reactions.

The hydroxyl groups of the vinyl alcohol units can undergo typical alcohol reactions. For example, they can be esterified with acid anhydrides or acid chlorides to introduce new functional groups. They can also react with isocyanates to form urethane (B1682113) linkages. A facile functionalization method for polymers containing diol groups, like PVA, involves the use of benzoxaborole-based copolymers, which form a reversible covalent bond with the diol. zenodo.org

Acetoacetylation Reactions

Acetoacetylation is a significant modification for the vinyl alcohol component of the copolymer, introducing acetoacetyl (AA) groups. This is typically achieved by reacting the polymer's hydroxyl groups with reagents like diketene (B1670635) or an acetoacetic acid ester. google.comgoogleapis.com The resulting acetoacetylated vinylpyrrolidone/vinyl alcohol copolymer (AA-VP/VA) exhibits enhanced reactivity, particularly with crosslinking agents, which improves properties such as water resistance. google.comresearchgate.net

The efficiency and characteristics of the acetoacetylation process are influenced by the properties of the initial copolymer, such as its saponification degree and average polymerization degree. google.com The reaction imparts the ability to form strong crosslinks, making these modified polymers valuable in adhesives and coatings. researchgate.net

Parameters for Acetoacetylation of Polyvinyl Alcohol Resins

| Parameter | Typical Range | Significance | Source |

|---|---|---|---|

| Average Polymerization Degree | 300 to 4000 (preferably 400 to 2000) | Influences the viscosity and mechanical properties of the final product. | google.com |

| Saponification Degree | 75 to 99.9 mol% (preferably 80 to 99.5 mol%) | A lower degree can reduce water solubility, which may be undesirable for the reaction process. | google.com |

| Reactant | Diketene or Acetoacetic acid ester | These are common reagents for introducing the acetoacetyl group onto the polymer backbone. | google.comgoogleapis.com |

| Resulting Property | Excellent water resistance | The high reactivity of the introduced AA groups with various crosslinking agents leads to improved water resistance. | google.com |

Esterification and Etherification of Vinyl Alcohol Units

The hydroxyl groups of the vinyl alcohol units serve as primary sites for esterification and etherification, two of the most common modification reactions for this polymer. mdpi.com These reactions alter the polymer's physical and chemical properties, such as thermal stability, hydrophobicity, and mechanical strength.

Esterification involves reacting the hydroxyl groups with carboxylic acids or their derivatives. rsc.org This process can be conducted under various conditions, including solvent-free mechanochemical methods or solid-phase reactions. rsc.orgccspublishing.org.cn The introduction of ester side chains can significantly enhance the polymer's thermal stability and mechanical properties, such as tensile strength and modulus. rsc.orgccspublishing.org.cn For instance, esterification with stearic acid has been shown to improve the thermal stability and water resistance of polyvinyl alcohol (PVA).

Etherification introduces ether linkages to the polymer backbone. A common method involves treating an alkali metal alcoholate of the polymer with an etherifying agent, such as an alkyl halide, in a solvent like liquid ammonia (B1221849). google.com This modification can render the typically water-soluble copolymer insoluble in water, expanding its range of applications. google.com

Examples of Esterification and Etherification of Vinyl Alcohol Units

| Reaction Type | Reagent | Key Findings/Resulting Properties | Source |

|---|---|---|---|

| Esterification | Maleic anhydride | Forms ester linkages, improving glass transition temperature and thermal stability. | ccspublishing.org.cn |

| Esterification | Malonic acid | Increases cross-linking density, enhancing tensile strength and modulus up to 11.19 MPa and 10.66 MPa, respectively. | rsc.org |

| Esterification | Oleic Acid | Confirmed formation of polyvinyl oleate, with conversions up to 97.4%. | aip.org |

| Esterification | Stearic Acid | Introduces -OOC(CH2)16CH3 groups, improving thermal stability and water resistance. | |

| Etherification | Alkyl halides (e.g., ethyl bromide) | Reacts with the sodium alcoholate of PVA in liquid ammonia to form water-insoluble polyvinyl alkyl ethers. | google.com |

Amidation and Other N-Vinylpyrrolidone Ring Modifications

While the vinyl alcohol units are highly reactive, the N-vinylpyrrolidone (NVP) ring can also be chemically modified, though it often requires specific reaction pathways. These modifications can introduce new functional groups or alter the polymer's architecture.

One approach involves the deprotonation of the NVP ring in the α-position to the carbonyl group using a strong base, followed by alkylation. beilstein-journals.org For example, double alkylation with 1,8-dibromooctane (B1199895) can yield paraffin-like oligomeric chains. beilstein-journals.org Another strategy for modification involves polymer-analogous transformations. researchgate.net This can be achieved by activating the amide fragments with an agent like dimethyl sulfate (B86663), making them susceptible to nucleophilic attack by compounds such as thiourea. researchgate.net A different route is the partial hydrolysis of the γ-lactam rings, followed by amide coupling to introduce new functionalities. researchgate.net Such reactions open pathways to new complex-forming macromolecular systems. researchgate.net

Modification Strategies for the N-Vinylpyrrolidone Ring

| Modification Type | Reagents/Method | Description | Source |

|---|---|---|---|

| Double Alkylation | Lithium diisopropylamide, 1,8-dibromooctane | Creates paraffin-like oligomeric chains by alkylating the ring in the α-position to the carbonyl group. | beilstein-journals.org |

| Amidation via Activation | Dimethyl sulfate, Thiourea | The polymer's amide fragments are activated in situ, followed by reaction with a nucleophilic agent. | researchgate.net |

| Amidation via Hydrolysis | Partial hydrolysis, Amide coupling | Involves the partial ring-opening of the pyrrolidone structure, followed by an amide coupling reaction. | researchgate.net |

| Ring-Opening Reactions | Not specified | Can be used to insert functional groups and aromatic side chains into the polymer structure. | researchgate.net |

Photoreactive Group Incorporation for Covalent Bonding

Incorporating photoreactive groups into the VP/VA copolymer structure allows for the creation of materials that can be crosslinked or otherwise modified upon exposure to light. google.com These groups are chemically inert until activated by an external energy source, typically UV light, at which point they form highly reactive species capable of creating covalent bonds with adjacent molecules. google.comnih.gov This process enables precise spatiotemporal control over the formation of polymer networks and architectures. rsc.org

Several types of photoreactive moieties can be used. Perfluorophenylazides, for instance, form a highly reactive nitrene upon UV irradiation, which can insert into C-H bonds to create covalent cross-links. nih.gov This method allows for the fine-tuning of adhesive properties without an external photoinitiator. nih.gov Other examples include coumarin (B35378) derivatives, which can undergo photodimerization, and styrylpyrene units, which can participate in [2 + 2] photocycloaddition to induce polymerization. rsc.orgresearchgate.net These light-gated reactions are instrumental in developing smart materials, such as hydrogels with tunable mechanical properties or nanoparticles for the controlled release of substances. nih.govacs.org

Overview of Photoreactive Groups for Covalent Bonding

| Photoreactive Group | Mechanism | Stimulus | Outcome | Source |

|---|---|---|---|---|

| Perfluorophenylazide | Forms a reactive nitrene that inserts into C-H bonds. | UV irradiation | Covalent cross-linking, control of adhesive properties. | nih.gov |

| Styrylpyrene | [2 + 2] photocycloaddition of termini. | Light (wavelength-gated) | Intermolecular ligation, step-growth polymerization. | rsc.org |

| Coumarin derivative | Photodimerization of coumarin moieties. | Photo-irradiation | Photo-crosslinking, enhanced mechanical performance. | researchgate.net |

| Pyrenylmethyl methacrylate (B99206) | Formation of pyrene (B120774) excimers. | Light | Photochemical cross-linking, modulation of mechanical properties in hydrogels. | acs.org |

| 2-methoxy-5-nitrophenoxy butyric acid unit | Photoinduced cleavage reaction. | Photoirradiation (e.g., 365 nm) | Release of covalently immobilized molecules (e.g., proteins). | nih.gov |

Interactions and Solution Behavior of Copolymers

Polymer-Solvent Interactions and Solubility Parameters

Generally, a higher content of vinylpyrrolidone leads to greater water solubility. Copolymers with a high proportion of vinylpyrrolidone, such as those with a 60% or 70% VP content, form clear solutions in water. basf.com In contrast, grades with a lower VP content are more dispersible in water rather than forming true solutions. basf.com The vinyl acetate (B1210297) component, and by extension the vinyl alcohol derived from it, reduces the hydrophilicity compared to polyvinylpyrrolidone (B124986) (PVP) homopolymers.

The Flory-Huggins theory is often employed to quantify polymer-solvent interactions through the interaction parameter, χ. Studies on similar systems, like poly(vinyl pyrrolidone) and poly(vinyl alcohol) based copolymers, have shown that the solvent-segment interaction parameters are sensitive indicators of changes in the copolymer's chemical structure. nih.gov For instance, increasing the hydrophobic character of the copolymer causes the interaction parameter to approach the value characteristic of a theta condition, indicating less favorable polymer-solvent interactions. nih.gov

The solubility of VP/VA copolymers extends beyond water to a range of organic solvents. They are generally soluble in alcohols like ethanol (B145695), isopropanol (B130326), and n-propanol, as well as in glycerin, methylene (B1212753) chloride, esters, and ketones. basf.com However, they exhibit poor solubility in solvents such as ether and aliphatic hydrocarbons. basf.com

Table 1: Solubility of VP/VA Copolymers in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water (high VP content) | Soluble, forms clear solutions | basf.com |

| Water (low VP content) | Dispersible | basf.com |

| Ethanol | Soluble | basf.com |

| Isopropanol | Soluble | basf.com |

| n-Propanol | Soluble | basf.com |

| Glycerin | Soluble | basf.com |

| Methylene Chloride | Soluble | basf.com |

| Esters and Ketones | Soluble | basf.com |

| Ether | Insoluble | basf.com |

| Aliphatic Hydrocarbons | Insoluble | basf.com |

Intermolecular Association and Aggregation Phenomena

In aqueous solutions, VP/VA copolymers can exhibit intermolecular association and aggregation, primarily driven by hydrophobic interactions of the vinyl acetate or remaining vinyl alcohol segments. Research on hydrophobically associating water-soluble copolymers of vinylpyrrolidone and vinyl acetate has shown that this association can commence at very low concentrations, around 10 ppm. researchgate.net

The viscosity of VP/VA copolymer solutions is strongly influenced by these aggregation phenomena. At concentrations above a critical point (cpol > 0.2 wt. %), secondary aggregation of these micelles can occur, leading to the formation of larger structures and a significant increase in shear viscosity. researchgate.net This indicates that intermolecular hydrophobic associations become dominant in the semi-dilute regime. researchgate.net The rheological behavior of mixtures of poly(vinyl alcohol) (PVA) and poly(N-vinyl pyrrolidone) (PVP) in aqueous solutions also points to complex dependencies arising from hydrogen bonding and association phenomena. researchgate.net

The degree of association and the resulting rheological properties can be controlled by adjusting the copolymer's microstructure, such as having a random or blocky distribution of the hydrophobic units. researchgate.net

Complexation with Metal Ions and Organic Molecules

Copolymers containing vinylpyrrolidone are known for their ability to form complexes with various substances, including metal ions and organic molecules. The lone pair of electrons on the nitrogen and oxygen atoms of the pyrrolidone ring can participate in coordination bonding. iosrjournals.orgisca.me

Complexation with Metal Ions:

Research has demonstrated the chelation capabilities of copolymers based on N-vinylpyrrolidone. For instance, dithiocarbamate (B8719985) (DTC) derivatives of N-vinylpyrrolidone-N-vinylamine (VP-VA) copolymers have been synthesized to investigate their complexation with metal ions like indium and gallium. mdpi.comnih.gov These studies showed the formation of metal-ligand complexes with a 1:3 ratio between the metal ion and the DTC units on the copolymer. mdpi.comnih.gov While the gallium complexes were found to be unstable in solution, the indium complexes were stable. mdpi.comnih.gov The formation of these complexes can be monitored using techniques such as UV spectroscopy. researchgate.net

Similarly, poly(vinylpyrrolidone) itself can form complexes with transition metal ions like nickel(II) and copper(II). iosrjournals.orgisca.me The formation of these complexes is often confirmed through spectroscopic methods like FTIR, which can show a shift in the stretching frequency of the carbonyl group in the pyrrolidone ring upon coordination with the metal ion. iosrjournals.org

Complexation with Organic Molecules:

VP/VA copolymers are utilized to enhance the solubility and stability of poorly soluble organic molecules, a critical application in pharmaceuticals. This is achieved through the formation of solid dispersions where the drug molecule is molecularly dispersed within the polymer matrix. The interaction between the copolymer and the organic molecule is key to the performance of these systems.

A study on the solubility of the model drug celecoxib (B62257) (CCX) in various VP/VA copolymer compositions found that the solubility of the drug increased with a higher ratio of vinylpyrrolidone in the copolymer. researchgate.netsci-hub.se This suggests strong interactions between the drug and the vinylpyrrolidone units. researchgate.net However, at very high VP/VA ratios, the solubility was observed to plateau, which may be due to steric hindrance where a drug molecule interacting with one VP unit prevents another from binding to adjacent units. researchgate.netsci-hub.se

Table 2: Influence of VP/VA Ratio on the Solubility of Celecoxib (CCX) at 25°C

| VP/VA Ratio (w/w) | Predicted CCX Solubility (w/w) - Recrystallization Method | Reference |

|---|---|---|

| 30/70 | ~0.02 | researchgate.netsci-hub.se |

| 50/50 | ~0.15 | researchgate.netsci-hub.se |

| 60/40 | ~0.30 | researchgate.netsci-hub.se |

| 70/30 | ~0.40 | researchgate.netsci-hub.se |

Polyelectrolyte Behavior and Charge Effects

While vinylpyrrolidone-vinyl alcohol copolymers are inherently nonionic, they can be chemically modified to introduce charged groups, thereby imparting polyelectrolyte characteristics. The behavior of such modified copolymers in solution is then significantly influenced by electrostatic interactions.

For example, copolymers of N-vinylpyrrolidone with N-vinylamine (VP-VA), which contains primary amine groups, can be protonated in acidic solutions to behave as cationic polyelectrolytes. nih.gov The presence of charged groups leads to a phenomenon known as the "polyelectrolyte effect," where the polymer chains expand due to electrostatic repulsion between the charged units. nih.gov This effect is evident in size exclusion chromatography, where the modified copolymers exhibit altered retention volumes compared to their non-charged precursors. nih.gov

Similarly, poly(vinyl alcohol) can be modified to introduce anionic groups, such as sulfate (B86663) groups, creating poly[(vinyl alcohol)-co-(vinyl sulfate)] (PVAS) copolymers. acs.org These copolymers behave as strong polyelectrolytes in aqueous solutions. The thermodynamic properties of these solutions, such as water activity, are dependent on the charge density of the copolymer, which is determined by the degree of sulfation. acs.org Studies on such systems reveal that the interaction parameters are influenced by counterion dissociation. nih.gov

The introduction of charged moieties into the VP/VA copolymer structure would be expected to follow similar principles. The presence of charges would increase the copolymer's interaction with polar solvents and could be used to control its solution viscosity and its ability to interact with oppositely charged species. researchgate.net

Theoretical and Computational Studies of Copolymer Systems

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape, intermolecular interactions, and dynamic behavior of polymers. mdpi.comacs.org

For the Poly(vinylpyrrolidone)/Poly(vinyl alcohol) (PVP/PVA) system, fully-atomistic MD simulations have been employed to investigate its mechanical properties and interaction mechanisms. asianpubs.org These simulations reveal that the interactions between the two polymer chains are primarily driven by interchain hydrogen bonding. asianpubs.org Specifically, hydrogen bonds form between the oxygen atom of the pyrrolidone ring in the PVP units and the hydroxyl group of the PVA units. asianpubs.org This strong interaction is fundamental to the stability and improved mechanical properties of the composite hydrogel compared to pure PVP. asianpubs.org

Table 1: Key Findings from Molecular Dynamics (MD) Simulations

| Studied System | Simulation Focus | Key Findings | Reference(s) |

| PVP/PVA Hydrogel | Interaction Mechanism & Mechanical Properties | Interchain hydrogen bonding between PVP oxygen and PVA hydroxyl group improves mechanical properties. | asianpubs.org |

| PVA Oligomer in Water | Conformational Properties & Hydration | Temperature affects chain size and conformation; polymer dynamics are influenced by the surrounding water shell. | acs.orgnih.gov |

| General Polymer Systems | Structural & Thermodynamical Properties | MD simulations derive structural, dynamical, and thermodynamical properties from atomic trajectories. | mdpi.com |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. scispace.com This approach is computationally more tractable than traditional wave function-based methods, making it suitable for studying large molecules like polymers.

DFT calculations have been used to model the interaction between PVA and PVP. rjpbcs.com These theoretical investigations help to identify the most probable modes of chemical interaction between the two polymer chains. rjpbcs.com By optimizing the geometry of the copolymer system, DFT can predict the most stable conformations and the nature of the bonding between the vinylpyrrolidone and vinyl alcohol units. rjpbcs.com